2-(2,4-Difluorophenoxy)ethyl(methyl)amine is an organic compound characterized by the molecular formula and a molecular weight of 187.19 g/mol. This compound is notable for its unique structural features, including both difluorophenoxy and methylamine groups, which contribute to its distinctive chemical and biological properties. The IUPAC name for this compound is 2-(2,4-difluorophenoxy)-N-methylethanamine. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
The synthesis of 2-(2,4-difluorophenoxy)ethyl(methyl)amine typically involves a multi-step process:
In industrial settings, these reactions are typically conducted in large-scale reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. Techniques such as distillation or crystallization are often employed for purification of the final product.
The molecular structure of 2-(2,4-difluorophenoxy)ethyl(methyl)amine can be represented using various chemical notation systems:
InChI=1S/C9H11F2NO/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3
TYVKNOWSCWRHBY-UHFFFAOYSA-N
CNCCOC1=C(C=C(C=C1)F)F
The compound's structure features a difluorophenoxy group attached to an ethyl chain that is further substituted with a methyl amine group. This specific arrangement contributes to its unique chemical reactivity and potential applications.
The compound can participate in various chemical reactions:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 187.19 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties are critical for understanding its behavior in various environments and applications.
2-(2,4-Difluorophenoxy)ethyl(methyl)amine has potential applications in several scientific domains:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3